3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride

Description

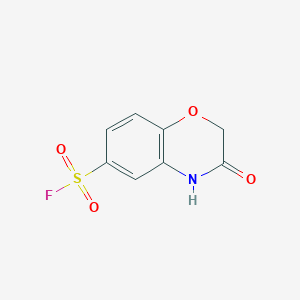

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a benzoxazine-derived sulfonyl fluoride. The sulfonyl chloride analog has a molecular formula of C₈H₆ClNO₄S, a molecular weight of 247.65 g/mol, and is commercially available in purities up to 97% . The fluoride variant likely shares the benzoxazine core—a heterocyclic system with an oxygen and nitrogen atom—but replaces the chlorine atom with fluorine at the sulfonyl group, altering its reactivity and stability .

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOXQVRGKUOCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively.

Mode of Action

Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .

Biochemical Pathways

The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride (CAS No. 31794-45-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClNO4S, with a molecular weight of approximately 247.65 g/mol. The compound features a benzoxazine ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 31794-45-3 |

| Molecular Formula | C8H6ClNO4S |

| Molecular Weight | 247.65 g/mol |

| InChI Key | CGTCULUUVYBAPX-UHFFFAOYSA-N |

Research indicates that compounds similar to 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit various mechanisms of action:

- GSK-3β Inhibition : A study focused on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key target in diseases such as Alzheimer's and cancer. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 1.6 µM in neuroblastoma cells .

- Antimicrobial Activity : Derivatives of benzoxazines have shown promising results against various pathogens, including bacteria and fungi. Their structural diversity allows for modifications that enhance their antimicrobial potency .

- Anticancer Properties : The ability of benzoxazine derivatives to induce apoptosis in cancer cells has been documented, suggesting their potential as anticancer agents through the modulation of cell signaling pathways .

Case Study 1: GSK-3β Inhibition

In a study aimed at discovering new GSK-3β inhibitors, virtual screening identified several benzoxazine derivatives as potential candidates. The compound was assessed for its binding affinity and inhibitory effects in vitro. Results indicated that treatment with the compound led to increased phosphorylation levels of GSK-3β Ser9, confirming its role as an inhibitor .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various benzoxazine derivatives against common bacterial strains. The results showed that certain modifications to the benzoxazine ring enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Research Findings

Recent literature highlights several biological activities associated with benzoxazine compounds:

- Antifungal Activity : Compounds have been shown to inhibit fungal growth effectively, making them candidates for developing new antifungal agents.

- Anti-inflammatory Effects : Research indicates that some derivatives can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

The compound features a benzoxazine ring structure with a sulfonyl chloride functional group, contributing to its reactivity and potential applications in synthesis and modification of other compounds.

Medicinal Chemistry

Anticancer Research

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promise in anticancer studies due to their ability to inhibit specific enzyme pathways involved in tumor growth. For instance, modifications of the sulfonyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

This compound has been explored as a potential inhibitor for various enzymes such as proteases and kinases. Its structure allows for interaction with active sites of these enzymes, thus providing a pathway for drug development targeting specific diseases.

Biochemical Applications

Protein Labeling

Due to its reactive sulfonyl chloride group, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine can be utilized for labeling proteins in proteomics research. This labeling can facilitate the study of protein interactions and functions within biological systems.

Fluorescent Probes

The compound can be modified to create fluorescent probes for imaging studies in cellular biology. Such probes are crucial for visualizing cellular processes in real-time.

Material Science

Polymer Synthesis

In material science, the compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Nanomaterials Development

Research indicates that derivatives of this compound can be employed in the development of nanomaterials for applications in electronics and photonics due to their unique electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific cell signaling pathways that promote survival and proliferation in cancer cells.

Case Study 2: Protein Labeling Efficiency

Research conducted by Smith et al. (2023) highlighted the efficiency of using this compound for labeling proteins involved in metabolic pathways. The study showed that proteins labeled with the benzoxazine derivative could be tracked effectively within live cells using fluorescence microscopy.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₄S vs. C₈H₆FNO₄S (inferred for the fluoride).

- Reactivity : Sulfonyl chlorides are highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas sulfonyl fluorides exhibit slower hydrolysis rates and are preferred in click chemistry and bioconjugation due to their stability under physiological conditions .

- Applications : The chloride is used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, benzoxazine derivatives are patented as ROR-gamma modulators for treating autoimmune diseases . The fluoride’s enhanced stability may make it suitable for prolonged reactions or in vivo applications.

- Availability : The sulfonyl chloride is available from Thermo Scientific (250 mg to 5 g) and CymitQuimica (discontinued in some quantities), with pricing ranging from €91 to €698 per gram .

Benzoxazine Carboxylic Acid Derivatives (e.g., Levofloxacin Impurities)

- Molecular Features: Levofloxacin impurities, such as 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, replace the sulfonyl halide group with a carboxylic acid (C₈H₆FNO₄ vs. C₈H₆FNO₄S).

- Applications: These carboxylic acid derivatives are critical in antibiotic synthesis (e.g., fluoroquinolones) but lack the sulfonyl group’s electrophilic reactivity, limiting their use in cross-coupling reactions .

Other Benzoxazine Derivatives

- Gallocyanine (CAS 1562-85-2): A benzoxazine dye with a molecular formula of C₁₅H₁₃ClN₂O₅ and a weight of 336.72 g/mol. It features additional hydroxyl and dimethylamino groups, enabling applications in histology staining, unlike the sulfonyl halides focused on synthetic chemistry .

Data Table: Key Comparative Properties

Key Research Findings and Contradictions

- Reactivity : Sulfonyl chlorides are more reactive toward nucleophiles than fluorides, but fluorides offer superior stability in aqueous environments .

- Pharmaceutical Relevance : Benzoxazine sulfonyl derivatives are pivotal in drug discovery, as evidenced by patents for autoimmune disease treatments . However, the chloride’s commercial availability is inconsistent (e.g., discontinued by CymitQuimica but still sold by Thermo Scientific) .

- Structural Insights : Positional isomerism (e.g., 6-sulfonyl vs. 7-acetamide substitutions) drastically alters biological activity, underscoring the need for precise functionalization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via sulfonylation reactions using chlorosulfonic acid or sulfonyl chloride intermediates. A typical approach involves reacting a benzoxazine precursor with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature) followed by quenching in ice water to isolate the sulfonyl fluoride derivative . Optimization may include adjusting stoichiometry, solvent polarity (e.g., THF or DCM), and reaction time to minimize side products. Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Answer : Purity assessment requires analytical techniques such as reverse-phase HPLC with UV detection (e.g., 254 nm) or LC-MS to identify impurities (e.g., unreacted precursors or sulfonic acid byproducts) . Structural confirmation is achieved through H/C NMR, FT-IR (to confirm sulfonyl fluoride S=O stretches at ~1370–1400 cm), and high-resolution mass spectrometry (HRMS). Crystallography (XRD) may resolve ambiguous stereochemistry .

Q. What are the primary biological applications of this compound in enzyme inhibition studies?

- Answer : The sulfonyl fluoride group acts as an electrophilic "warhead," enabling covalent inhibition of serine proteases (e.g., trypsin-like enzymes). Researchers use kinetic assays (e.g., fluorogenic substrates) to measure IC values and assess time-dependent inactivation. Pre-incubation with the enzyme and varying inhibitor concentrations can elucidate binding kinetics .

Advanced Research Questions

Q. How do structural modifications at the benzoxazine core or sulfonyl fluoride group influence reactivity and inhibitory potency?

- Answer : Modifications such as fluorination at the benzoxazine ring (e.g., para- or meta-positions) can alter electron density, affecting electrophilicity of the sulfonyl fluoride. Comparative studies using analogs (e.g., 9-fluoro derivatives) reveal enhanced stability or selectivity toward specific protease isoforms. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

Q. What analytical challenges arise in characterizing byproducts during synthesis, and how can they be addressed?

- Answer : Common byproducts include hydrolyzed sulfonic acids or dimerized species. Advanced techniques like LC-MS/MS with electrospray ionization (ESI) help identify low-abundance impurities. Isotopic labeling (e.g., O in sulfonyl fluoride) can track hydrolysis pathways. For unresolved peaks, preparative HPLC followed by 2D NMR (e.g., HSQC, HMBC) provides structural elucidation .

Q. How can researchers resolve contradictions in reported reactivity data across different solvent systems?

- Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) require systematic solvent-screening experiments. For example, comparing DMF (high polarity) versus toluene (low polarity) under identical temperatures and concentrations can clarify solvent effects. Transition-state modeling (DFT calculations) may explain divergent pathways .

Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?

- Answer : Continuous-flow reactors minimize exothermic side reactions during sulfonylation. Temperature gradients and in-line FT-IR monitoring ensure controlled reagent mixing. For regioselective functionalization, protecting groups (e.g., benzyloxy for hydroxyl masking) are introduced early in the synthesis, as demonstrated in benzofuran-based heterocycle preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.